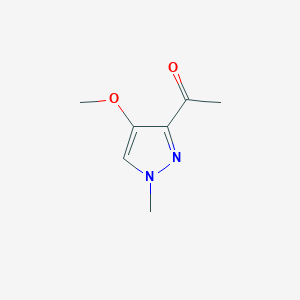

3-Acetyl-4-methoxy-1-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

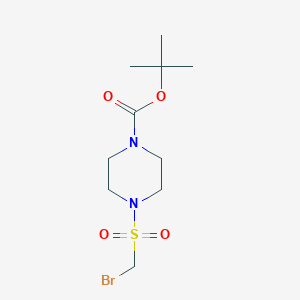

3-Acetyl-4-methoxy-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H10N2O2 . Pyrazole derivatives, such as this compound, are known for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A variety of methods have been reported, including the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . An original method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines has also been reported .Chemical Reactions Analysis

Pyrazole compounds, including 3-Acetyl-4-methoxy-1-methyl-1H-pyrazole, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación

Anti-HIV Activity

Heterocycles based on the 1,2,3-triazole moiety, which is similar to the structure of “1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one”, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activities .

Antitubercular Activity

Compounds similar to “1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one” have been reported to show in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Antiviral Activity

The 1,2,3-triazole moiety, which is part of the structure of “1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one”, has been used in the development of compounds with antiviral activities .

Antibacterial Activity

Compounds based on the 1,2,3-triazole moiety, similar to “1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one”, have been developed that show antibacterial activities .

Anticancer Activity

The 1,2,3-triazole moiety, which is part of the structure of “1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one”, has been used in the development of compounds with anticancer activities .

Antileishmanial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound similar to “1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one”, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antifungal Activity

Compounds similar to “3-Acetyl-4-methoxy-1-methyl-1H-pyrazole” have been synthesized and evaluated for their antifungal activity .

Antimalarial Activity

A compound similar to “3-Acetyl-4-methoxy-1-methyl-1H-pyrazole” was evaluated for its antimalarial activity .

Direcciones Futuras

Pyrazole derivatives, including 3-Acetyl-4-methoxy-1-methyl-1H-pyrazole, continue to attract attention due to their diverse pharmacological activities . Future research may focus on developing new synthetic methodologies, exploring additional biological activities, and optimizing the pharmacological properties of these compounds.

Propiedades

IUPAC Name |

1-(4-methoxy-1-methylpyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMQHBJXLLJHHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600331.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2600335.png)

![N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600337.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2600340.png)

![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2600351.png)